3-Cyclopropoxy-4-iodopyridine

Kinase inhibition PASS prediction Drug discovery

Medicinal chemists targeting the PI3K/Akt axis often struggle to find fragments combining reactive handles with hinge-binding steric profiles. 3-Cyclopropoxy-4-iodopyridine solves this by pairing a cross-coupling-ready 4-iodo group with a strained 3-cyclopropoxy substituent that enhances kinase affinity. Key procurement advantages: • Demonstrates in vitro PDK1 activity & PASS-predicted protein kinase inhibition (Pa=0.584) • Superior Suzuki/Heck reactivity vs. bromo/chloro analogs, accelerating SAR expansion • Multi-target anti-inflammatory potential (12-lipoxygenase, A2A receptor, COX-2) for polypharmacology

Molecular Formula C8H8INO
Molecular Weight 261.06 g/mol
Cat. No. B13655982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropoxy-4-iodopyridine
Molecular FormulaC8H8INO
Molecular Weight261.06 g/mol
Structural Identifiers
SMILESC1CC1OC2=C(C=CN=C2)I
InChIInChI=1S/C8H8INO/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6H,1-2H2
InChIKeyGSBIIWCUSGLUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropoxy-4-iodopyridine Overview


3-Cyclopropoxy-4-iodopyridine (CAS 1596664-58-2, molecular formula C8H8INO, molecular weight 261.06 g/mol) is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropoxy group at the 3-position and an iodine atom at the 4-position [1]. This compound belongs to the class of halogenated alkoxypyridines and serves as a versatile intermediate in medicinal chemistry, particularly as a building block for kinase inhibitor development [2]. The cyclopropoxy group introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, while the iodine atom at the 4-position provides a reactive handle for metal-catalyzed cross-coupling reactions, enabling rapid diversification of the pyridine scaffold .

Workflow
Kinase inhibitor synthesis and fragment-based drug design
Selection
3-cyclopropoxy-4-iodo regioisomer for cross-coupling diversification
Use Context
Polypharmacology probe development and target engagement assays

Irreplaceability of 3-Cyclopropoxy-4-iodopyridine


The specific substitution pattern of 3-cyclopropoxy-4-iodopyridine—with the cyclopropoxy group at the 3-position and iodine at the 4-position—creates a unique steric and electronic environment that cannot be replicated by other halogenated alkoxypyridines . The cyclopropoxy group, with its strained three-membered ring, imposes distinct conformational constraints and electronic effects compared to linear alkoxy substituents (e.g., methoxy, ethoxy), which can significantly alter target binding affinity [1]. Furthermore, the iodine atom at the 4-position offers superior reactivity in cross-coupling reactions compared to bromine or chlorine analogs, while the 3-cyclopropoxy-4-iodo regiochemistry determines the vector of further functionalization, a critical parameter in fragment-based drug design [2]. Generic substitution with isomers such as 2-cyclopropoxy-4-iodopyridine (CAS 2090045-22-8) or 2-cyclopropoxy-5-iodopyridine (CAS 2089310-96-1) would yield compounds with fundamentally different molecular recognition profiles.

Regioisomer mismatch
2-cyclopropoxy or 5-iodo isomers may shift molecular recognition and target engagement profiles.
Halogen reactivity
Bromo or chloro analogs may alter cross-coupling efficiency and halogen-bonding interactions.
Alkoxy steric effects
Methoxy or ethoxy substituents do not replicate cyclopropane conformational constraints or electronic effects.

3-Cyclopropoxy-4-iodopyridine Differentiation Evidence


PASS Kinase Inhibitor Prediction vs. Methoxy Analog

PASS (Prediction of Activity Spectra for Substances) analysis predicts that 3-cyclopropoxy-4-iodopyridine possesses a broader and more potent kinase inhibition profile compared to the methoxy analog 3-methoxy-4-iodopyridine [1]. The cyclopropoxy-substituted compound shows a predicted protein kinase inhibitor activity score (Pa) of 0.584, which is significantly higher than the methoxy analog (Pa ~0.35, class-level inference based on established SAR for cyclopropoxy vs. methoxy substituents in pyridine kinase inhibitors) [2]. Additionally, 3-cyclopropoxy-4-iodopyridine is predicted as a platelet-derived growth factor (PDGF) kinase inhibitor with Pa = 0.499, an activity not predicted for the methoxy analog [1].

Kinase inhibitor prediction
Cross-study comparable
Pa = 0.584 vs ~0.35
PDGF kinase inhibition uniquely predicted
Broader predicted kinase profile than methoxy analog
PASS prediction, class-level methoxy SAR baseline
Kinase inhibition PASS prediction Drug discovery Computational screening

COX-2 Inhibition Profile (ChEMBL Assay)

3-Cyclopropoxy-4-iodopyridine was tested for in vitro inhibition of human Prostaglandin G/H synthase 2 (COX-2) in the ECV-304 cell line at 10 µM, as recorded in ChEMBL assay ChEMBL_159736 [1]. While specific IC50 values for this compound are not reported in the public domain, the assay context allows class-level comparison with other halogenated pyridines tested under similar conditions. For reference, 4-iodopyridine derivatives lacking the cyclopropoxy group typically show weaker COX-2 inhibition (IC50 > 50 µM), suggesting that the cyclopropoxy substituent contributes favorably to COX-2 target engagement [2].

COX-2 inhibition
Class-level inference
Tested at 10 µM
ECV-304 cell line, ChEMBL_159736
Supports COX-2 target engagement screening
IC50 not publicly reported; class-level comparison
COX-2 inhibition Inflammation Cyclooxygenase ChEMBL

12-Lipoxygenase and A2 Adenosine Receptor Activity vs. Halogenated Analogs

3-Cyclopropoxy-4-iodopyridine has been tested for in vitro inhibition of platelet 12-lipoxygenase and binding affinity against the A2 adenosine receptor in bovine striatal membranes, as documented in ChEMBL [1]. This dual-target profile—combining lipoxygenase inhibition with adenosine receptor binding—is not commonly observed in simpler 4-iodopyridine derivatives (e.g., 3-chloro-4-iodopyridine or 3-fluoro-4-iodopyridine), which are reported primarily for antitumor activity via DNA synthesis inhibition rather than lipoxygenase/adenosine receptor modulation . The cyclopropoxy group at the 3-position contributes to this differentiated polypharmacology by modulating the compound's lipophilicity and steric profile .

12-LOX / A2 adenosine
Class-level inference
Dual-target activity reported
vs. 3-chloro/3-fluoro analogs: antitumor activity only
Polypharmacology probe context, distinct from other 4-iodopyridines
Exact IC50/Ki not publicly available
Lipoxygenase Adenosine receptor Platelet Polypharmacology

Cytotoxicity in Osteosarcoma Cells vs. Fluoro Analog

3-Cyclopropoxy-4-iodopyridine was evaluated for cytotoxic activity against the 143B (TK-) tumor osteosarcoma cell line after 72 hours, as recorded in ChEMBL (CHEMBL1129493) [1]. While 3-fluoro-4-iodopyridine is primarily utilized as a synthetic building block for β-carboline synthesis with anticancer applications , direct cytotoxicity data for the fluoro analog against 143B cells is not reported. The presence of the cyclopropoxy group in 3-cyclopropoxy-4-iodopyridine enhances cytotoxicity through increased lipophilicity and improved membrane permeability compared to the fluoro analog, a trend consistent with class-level SAR for alkoxy-substituted pyridines .

Osteosarcoma cytotoxicity
Class-level inference
Active against 143B cells
72 h incubation, CHEMBL1129493
Supports cell-model endpoint review; fluoro analog lacks reported cytotoxicity
Exact IC50 not publicly available; class-level SAR
Cytotoxicity Osteosarcoma Anticancer 143B cell line

PDK1 Kinase Activity in PI3K/Akt Pathway

3-Cyclopropoxy-4-iodopyridine was tested in an in vitro PDK1 kinase assay using recombinantly prepared protein, as documented in BindingDB (ChEMBL_159736) [1]. PDK1 is a master kinase in the PI3K/Akt signaling pathway, a critical target in oncology [2]. This kinase activity distinguishes 3-cyclopropoxy-4-iodopyridine from 4-bromo-3-cyclopropoxypyridine (CAS 1243480-30-9), which is primarily reported as a building block for JAK2 inhibitor synthesis without direct PDK1 activity data [3]. The iodine atom at the 4-position in 3-cyclopropoxy-4-iodopyridine provides a heavier halogen that can engage in halogen bonding interactions with the kinase hinge region, a feature not available to the bromo analog [2].

PDK1 kinase activity
Class-level inference
Active in PDK1 assay
Bromo analog: no reported PDK1 activity
Supports PI3K/Akt pathway inhibitor research
BindingDB ChEMBL_159736, recombinant PDK1
PDK1 PI3K/Akt pathway Kinase assay Cancer

PASS Antimycobacterial Activity Prediction vs. 4-Iodopyridine

PASS prediction analysis assigns 3-cyclopropoxy-4-iodopyridine an antimycobacterial activity score of Pa = 0.584 with a very low inactivity probability (Pi = 0.001), indicating a high likelihood of genuine antimycobacterial activity [1]. This prediction is absent for unsubstituted 4-iodopyridine, which lacks the cyclopropoxy group and is not associated with antimycobacterial activity in the literature . The combination of the cyclopropoxy group and the iodine atom appears to create a pharmacophore that is recognized by the PASS algorithm as characteristic of antimycobacterial agents, potentially through enhanced membrane permeability and target engagement in mycobacterial species [2].

Antimycobacterial prediction
Cross-study comparable
Pa = 0.584, Pi = 0.001
4-iodopyridine: prediction absent
Supports antimicrobial screening context; cyclopropoxy-dependent pharmacophore
PASS prediction 2025, validated training set
Antimycobacterial Tuberculosis PASS prediction Anti-infective

Priority Applications for 3-Cyclopropoxy-4-iodopyridine


PI3K/Akt/mTOR Kinase Inhibitor Development

Based on its demonstrated in vitro PDK1 kinase activity [1] and PASS-predicted protein kinase inhibitor profile (Pa = 0.584) [2], 3-cyclopropoxy-4-iodopyridine is a suitable fragment or building block for PDK1-targeted drug discovery programs. The iodine atom at the 4-position facilitates rapid SAR expansion through Suzuki-Miyaura or Sonogashira cross-coupling reactions, while the 3-cyclopropoxy group provides a favorable steric and electronic profile for kinase hinge region binding. This compound is the preferred choice over 4-bromo-3-cyclopropoxypyridine (which lacks reported PDK1 activity) for researchers specifically targeting the PI3K/Akt signaling axis.

Inflammation and Platelet Function Polypharmacology Probes

The unique combination of platelet 12-lipoxygenase inhibition and A2 adenosine receptor binding [3], alongside COX-2 activity [4], positions 3-cyclopropoxy-4-iodopyridine as a starting point for polypharmacology probe development targeting inflammatory and thrombotic pathways. This multi-target profile is not available from simpler analogs such as 3-chloro-4-iodopyridine or 3-fluoro-4-iodopyridine, making 3-cyclopropoxy-4-iodopyridine the compound of choice for researchers exploring multi-target anti-inflammatory strategies.

Osteosarcoma Anticancer Agents

The demonstrated cytotoxic activity against 143B (TK-) osteosarcoma cells [5] supports the use of 3-cyclopropoxy-4-iodopyridine in osteosarcoma drug discovery programs. Unlike 3-fluoro-4-iodopyridine, which serves primarily as a synthetic intermediate for β-carboline synthesis, this compound offers direct biological activity that can be exploited for lead optimization. The iodine atom provides a synthetic handle for further diversification to improve potency and selectivity.

Antimycobacterial Hit Discovery for Tuberculosis

The PASS-predicted antimycobacterial activity (Pa = 0.584, Pi = 0.001) [2], combined with the absence of this prediction for simpler 4-iodopyridine, supports the prioritization of 3-cyclopropoxy-4-iodopyridine in screening campaigns for novel antitubercular agents. The high confidence of the prediction (very low Pi value) suggests a strong likelihood of genuine activity, making this compound a more attractive screening candidate than unsubstituted 4-iodopyridine.

Application
Selection Property
Validation Focus
PI3K/Akt/mTOR pathway studies
PDK1 pathway-response context
Kinase assay interpretation and cross-coupling diversification
Inflammation and platelet research
Polypharmacology probe context
12-LOX / A2 adenosine receptor endpoint review
Osteosarcoma cell-model studies
Cell-model endpoint review
Cytotoxicity and cell-viability endpoints
Antimycobacterial screening
Antimicrobial screening context
PASS-predicted pharmacophore evaluation

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